molecular formula C5H8O2 B169817 Propanedial, dimethyl- CAS No. 1185-34-8

Propanedial, dimethyl-

Cat. No. B169817
CAS RN: 1185-34-8
M. Wt: 100.12 g/mol
InChI Key: WNBFTLCNQKKVHC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-propanediol is an organic compound with the linear formula (CH3)2C(CH2OH)2 . It readily absorbs moisture on exposure to air .


Synthesis Analysis

The synthesis of 1,3-propanediol can be achieved through the hydrogenation of diethyl malonate on Cu/SiO2 nanoparticles . The amount of ammonia plays a profound effect on the morphology and the dispersion of copper species . Another method involves the biological synthesis of 1,3-propanediol from glycerol using Klebsiella sp. strain YT7 and Shewanella oneidensis MR-1 .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-propanediol is represented by the formula C5H12O2 . Its molecular weight is 104.15 .


Chemical Reactions Analysis

The gas-phase hydrogenation of diethyl malonate to 1,3-propanediol has been studied over Cu/SiO2 nanoparticles . The reaction proceeds through sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, which can be further converted into 1,3-propanediol or methyl propionate .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1,3-propanediol has a molecular weight of 104.15 . It readily absorbs moisture on exposure to air . It has a vapor density of 3.6 (vs air) and a vapor pressure of <0.8 mmHg at 20 °C .

Safety And Hazards

2,2-Dimethyl-1,3-propanediol may cause eye damage . It may also cause skin irritation and may be harmful if absorbed through the skin, inhaled, or swallowed .

Future Directions

The future directions of 2,2-Dimethyl-1,3-propanediol research could involve exploring its potential as a substitute for propylene glycol in various applications . Additionally, the increased demand for renewable fuels and the growth of the biodiesel industry have resulted in the accumulation of large quantities of crude glycerol, a by-product. This has led to research into the biotransformation of glycerol into high-value chemicals such as 1,3-propanediol .

properties

IUPAC Name

2,2-dimethylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBFTLCNQKKVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152140
Record name Propanedial, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedial, dimethyl-

CAS RN

1185-34-8
Record name 2,2-Dimethylpropanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedial, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedial, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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